4,7,10,13,16,19-Docosahexaenoic acid, methyl ester
Overview
Description
Cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester is a fatty acid methyl ester.
Mechanism of Action
Target of Action
Methyl docosa-4,7,10,13,16,19-hexaenoate, also known as 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, is a type of omega-3 fatty acid . The primary targets of this compound are likely to be the same as those of other omega-3 fatty acids, which include various enzymes, receptors, and ion channels involved in inflammation and cardiovascular health .
Mode of Action
It is known that omega-3 fatty acids like methyl docosa-4,7,10,13,16,19-hexaenoate can be incorporated into cell membranes, where they can influence membrane fluidity, receptor function, and signal transduction . They can also be metabolized to produce bioactive lipid mediators, which have anti-inflammatory effects .
Biochemical Pathways
Methyl docosa-4,7,10,13,16,19-hexaenoate is likely to affect several biochemical pathways. For example, it may influence the synthesis of prostaglandins, which play roles in homeostatic functions and inflammatory responses . It may also affect cholesterol metabolism, as it has been used as a reagent in cholesterol photooxidation .
Pharmacokinetics
It is known that omega-3 fatty acids are absorbed in the gut and transported to the liver, where they undergo further metabolism . The bioavailability of these compounds can be influenced by factors such as diet and the presence of other fatty acids .
Result of Action
The molecular and cellular effects of methyl docosa-4,7,10,13,16,19-hexaenoate are likely to be diverse, given the wide range of processes that are influenced by omega-3 fatty acids. These effects may include reduced inflammation, improved cardiovascular health, and changes in cell membrane composition and function .
Action Environment
The action, efficacy, and stability of methyl docosa-4,7,10,13,16,19-hexaenoate can be influenced by various environmental factors. For example, the presence of other fatty acids can affect its absorption and metabolism . Additionally, factors such as temperature and pH can influence its stability .
Biochemical Analysis
Biochemical Properties
4,7,10,13,16,19-Docosahexaenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids to produce bioactive lipid mediators. These interactions are crucial for the regulation of inflammatory responses and other physiological processes .
Cellular Effects
The effects of this compound on cells are diverse and profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, this compound can alter the composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate peroxisome proliferator-activated receptors, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Furthermore, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under conditions of high temperature and light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and improving lipid profiles. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cyclooxygenase and lipoxygenase to produce various bioactive lipid mediators. These metabolites play important roles in regulating inflammation, cell proliferation, and apoptosis. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to fatty acid-binding proteins, which facilitate its transport across cell membranes and its distribution to various cellular compartments. This compound can also accumulate in lipid-rich tissues, such as the brain and adipose tissue, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be incorporated into the phospholipid bilayer of cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. Additionally, it can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals .
Properties
CAS No. |
301-01-9 |
---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3 |
InChI Key |
VCDLWFYODNTQOT-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OC |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
docosahexaenoic acid methyl ester methyl docosahexaenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester and where is it found?
A1: this compound (DHA methyl ester) is a fatty acid methyl ester derived from docosahexaenoic acid (DHA). It's primarily found in fish oil, particularly from deep-sea fish. [] One study focused on analyzing fatty acids in the fish Harpodon nehereus found that DHA methyl ester constituted a significant portion of the total fatty acid content. []
Q2: How is this compound typically isolated and purified?
A2: One method for isolating and purifying DHA methyl ester starts with saponifying fish oil in an alkaline environment. The resulting mixture is then treated with urea and methanol, followed by methylation using sulfuric acid and methanol. Finally, the target compound is separated using a silver nitrate silica gel column chromatography. This process has been shown to produce a DHA methyl ester standard with a purity greater than or equal to 98%. []
Q3: Can this compound be found in plants?
A3: While primarily associated with fish oil, a study using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound within the root extract of the plant Chrysopogon zizanioides (L.) Roberty. [] This plant, also known as vetiver, is traditionally used for its medicinal properties.
Q4: Are there any potential industrial applications for this compound?
A4: Research suggests that this compound, as a component of biodiesel derived from chicken fat, could have potential applications in the fuel industry. The compound was identified within the biodiesel through gas chromatography analysis. [] This highlights the potential for utilizing waste products from the food industry for biodiesel production.
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